![molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8](/img/structure/B2769612.png)
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound of considerable interest due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a pyrazole ring substituted with a methoxyphenyl group, showcasing complex structural attributes that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically begins with the formation of the pyrazole core. The synthesis involves the condensation reaction between an appropriately substituted hydrazine and a 1,3-diketone. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, facilitating ring closure and formation of the pyrazole ring.
Subsequent steps involve the attachment of the 2-methoxyphenyl group via etherification reactions. This step generally requires the use of strong base and heat to promote the nucleophilic substitution of the phenolic hydroxyl group with a suitable alkylating agent.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for higher yields and scalability. Reaction conditions are carefully controlled, and process improvements such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency.
化学反応の分析
Types of Reactions It Undergoes
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is involved in various chemical reactions, including:
Oxidation: : Conversion of methoxy groups to hydroxyl groups using reagents like chromic acid or permanganate.
Reduction: : Catalytic hydrogenation to reduce double bonds present in the structure.
Substitution: : Halogenation at the pyrazole ring using reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: : Chromic acid, Potassium permanganate.
Reducing Agents: : Palladium on carbon, Sodium borohydride.
Halogenating Agents: : N-bromosuccinimide.
Major Products Formed
Oxidative reactions primarily lead to the formation of hydroxyl-substituted derivatives. Reduction reactions result in the saturation of double bonds, forming the corresponding alkane derivatives. Substitution reactions yield halogenated products with varied applications.
科学的研究の応用
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has extensive applications across several research fields:
Chemistry: : Acts as an intermediate in organic synthesis and as a starting material for more complex chemical entities.
Biology: : Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: : Explored as a candidate for drug development, particularly in the context of targeting specific enzymes or receptors.
Industry: : Used in the manufacture of specialty chemicals and materials.
作用機序
The exact mechanism of action for 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is often context-dependent:
Molecular Targets: : It interacts with specific enzymes or receptors, modulating their activity. For instance, it might inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Pathways Involved: : The compound's effects might involve pathways related to oxidative stress or signal transduction cascades.
類似化合物との比較
Similar Compounds
3-[4-(2-Methoxyphenoxy)phenyl]prop-2-enoic acid
3-[5-(2-Methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
3-[5-(4-Methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
Unique Attributes
What sets 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid apart from its analogs is its specific substitution pattern, which confers unique steric and electronic properties influencing its reactivity and interactions with biological targets.
特性
IUPAC Name |
(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCDRBSADCOGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
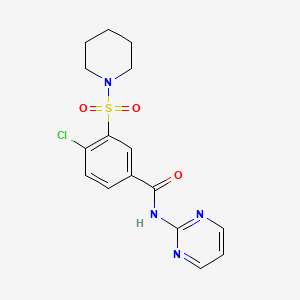
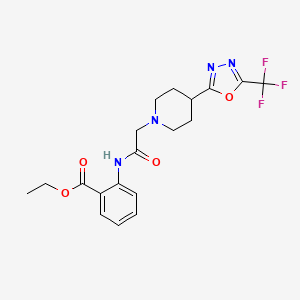
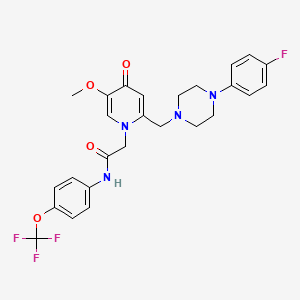
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B2769540.png)
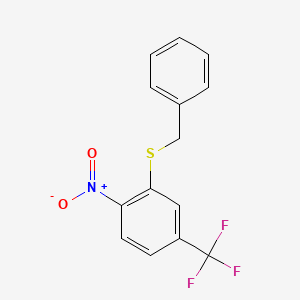
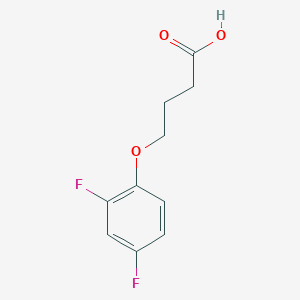
![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)
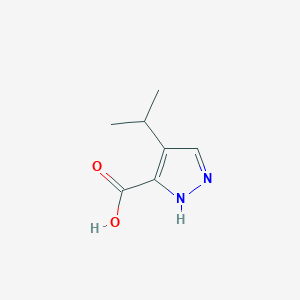
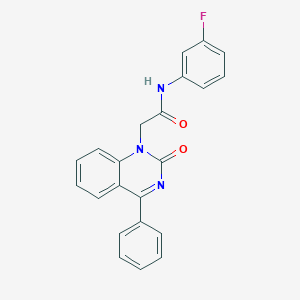
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)
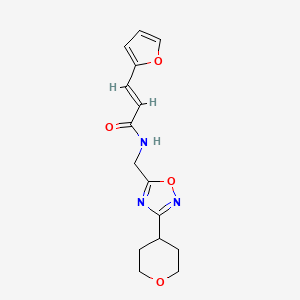
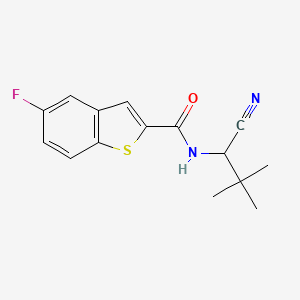
![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)
